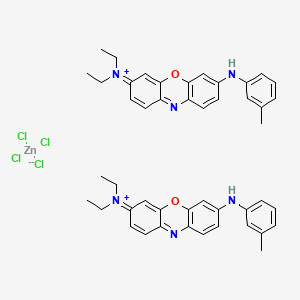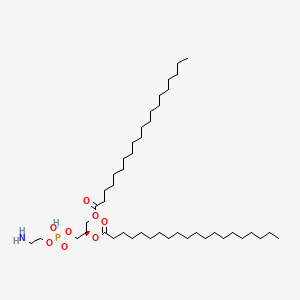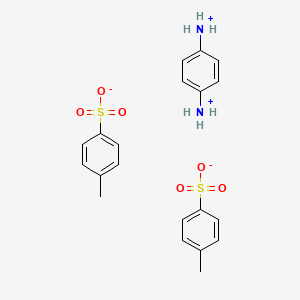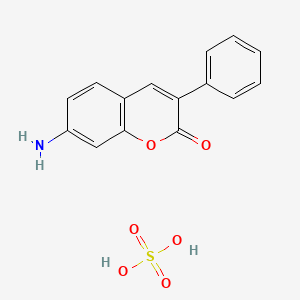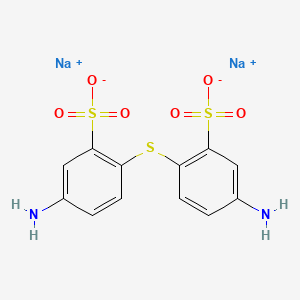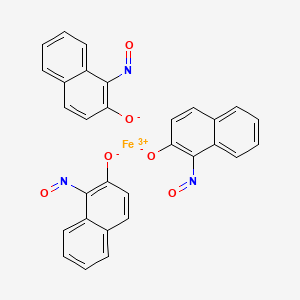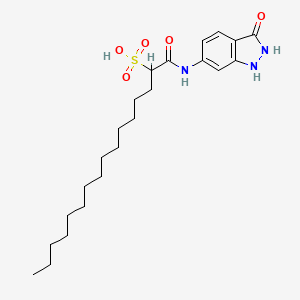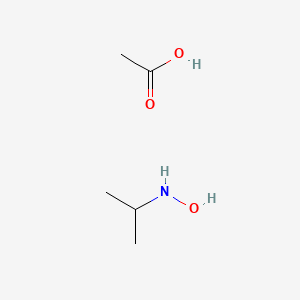
acetic acid;N-propan-2-ylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N-propan-2-ylhydroxylamine is a chemical compound with the molecular formula C5H11NO2 It is a derivative of acetic acid and hydroxylamine, where the hydroxylamine is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-propan-2-ylhydroxylamine typically involves the reaction of acetic acid with N-propan-2-ylhydroxylamine under controlled conditions. One common method is to react acetic anhydride with N-propan-2-ylhydroxylamine in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N-propan-2-ylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Acetic acid;N-propan-2-ylhydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;N-propan-2-ylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. The exact pathways and molecular targets involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetic anhydride: Used in the synthesis of acetic acid derivatives.
Hydroxylamine: A precursor in the synthesis of oximes and other nitrogen-containing compounds.
Isopropylamine: Used in the production of herbicides and pharmaceuticals.
Uniqueness
Acetic acid;N-propan-2-ylhydroxylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with enzymes and other proteins makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
CAS No. |
132157-68-7 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
acetic acid;N-propan-2-ylhydroxylamine |
InChI |
InChI=1S/C3H9NO.C2H4O2/c1-3(2)4-5;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4) |
InChI Key |
AFAKGWSHLMCTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


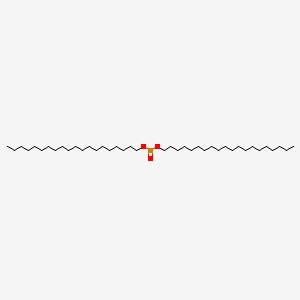
![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
